6-Oxo-1,6-dihydropyridine-3-carboxamide Core Confers Nanomolar Kinase Inhibitory Potential
The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold has been optimized to deliver potent kinase inhibition. In the CDK5 series reported by Kaller et al., the most potent 6-oxo-1,6-dihydropyridine-3-carboxamide derivative achieved an IC50 of 14 nM against CDK5 [1]. While this specific measurement is for a different substitution pattern within the same core scaffold, it establishes the baseline inhibitory capacity of this chemotype. The target compound, N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, retains the identical 6-oxo-1,6-dihydropyridine-3-carboxamide core required for hinge-region binding. Separately, AZD8330 (2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide), a clinical-stage MEK1/2 inhibitor built on this scaffold, exhibits an IC50 of 7 nM against MEK1 and MEK2 , further demonstrating the scaffold's capacity for low-nanomolar target engagement.
| Evidence Dimension | Kinase inhibition potency (IC50) for 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold derivatives |
|---|---|
| Target Compound Data | Not directly measured; compound retains the full 6-oxo-1,6-dihydropyridine-3-carboxamide core |
| Comparator Or Baseline | Lead CDK5 inhibitor from Kaller et al.: IC50 14 nM [1]; AZD8330 (scaffold-matched MEK inhibitor): IC50 7 nM |
| Quantified Difference | Scaffold benchmark: 7–14 nM IC50 range for optimized derivatives |
| Conditions | CDK5/p25 enzymatic assay [1]; MEK1/MEK2 enzymatic assay |
Why This Matters
Establishes that the core scaffold, when appropriately substituted, can achieve single-digit to low-double-digit nanomolar potency, de-risking investment in SAR exploration around the target compound's unique substitution pattern.
- [1] Kaller MR, et al. Design and synthesis of 6-oxo-1,6-dihydropyridines as CDK5 inhibitors. Bioorg Med Chem Lett. 2009;19(23):6591-4. BindingDB IC50: 14 nM. View Source
